

A Quantitative Comparison of Solvent Properties: 1,2,6-Hexanetriol vs. Propylene Glycol

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Compound of Interest

Compound Name: 1,2,6-Hexanetriol

Cat. No.: B095081

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and cosmetic formulation, the choice of solvent is a critical parameter influencing product stability, efficacy, and sensory attributes. This guide provides a detailed, quantitative comparison of two prominent polyol solvents: **1,2,6-Hexanetriol** and Propylene Glycol. The following sections present a side-by-side analysis of their physicochemical properties, solvent capabilities, and humectancy, supported by experimental data and standardized protocols.

Physicochemical Properties: A Tabular Comparison

The fundamental physical and chemical characteristics of a solvent dictate its behavior in various formulations. The following table summarizes the key quantitative properties of **1,2,6-Hexanetriol** and Propylene Glycol.

Property	1,2,6-Hexanetriol	Propylene Glycol
Molecular Formula	C ₆ H ₁₄ O ₃	C ₃ H ₈ O ₂
Molecular Weight (g/mol)	134.17	76.09
Boiling Point (°C)	178 (at 5 mmHg)	188.2
Melting Point (°C)	-32.8	-59
Density (g/cm ³ at 20°C)	1.106	1.036
Viscosity (cP at 25°C)	~2500	43.4
Vapor Pressure (mmHg at 20°C)	< 0.01	0.08
Flash Point (°C)	191	103
Hansen Solubility Parameters (MPa ^{1/2})	δD: 17.3, δP: 9.3, δH: 20.6	δD: 16.8, δP: 9.4, δH: 23.3

Solvent Performance in Pharmaceutical Formulations

The ability of a solvent to effectively dissolve active pharmaceutical ingredients (APIs) is paramount in liquid and semi-solid dosage forms. While both **1,2,6-Hexanetriol** and Propylene Glycol are versatile solvents, their efficacy can vary depending on the specific API.

Propylene glycol is a well-established solvent in a wide array of pharmaceutical preparations. For instance, it is a better general solvent than glycerin and is capable of dissolving a variety of substances including corticosteroids, phenols, sulfa drugs, barbiturates, and most alkaloids. The solubility of hydrocortisone in propylene glycol is approximately 12.7 mg/mL.

1,2,6-Hexanetriol is noted for its excellent solvent properties, particularly for steroids. While specific quantitative solubility data for a broad range of APIs in **1,2,6-Hexanetriol** is not as widely published, its use in topical corticosteroid formulations like fluocinonide cream, where it is part of the vehicle base, suggests strong solubilizing capabilities for this class of drugs.

Comparative Humectancy

Humectants are crucial in topical formulations to retain moisture and prevent the product from drying out, as well as to hydrate the skin. Both **1,2,6-Hexanetriol** and propylene glycol exhibit hygroscopic properties.

Propylene glycol is a widely used humectant in cosmetics and pharmaceuticals, known for its ability to attract and retain water from the atmosphere.

1,2,6-Hexanetriol is also a notable humectant. Qualitative comparisons suggest that it is about half as hygroscopic as glycerol. While direct quantitative comparative studies under identical conditions are limited, both are recognized as effective moisturizing agents. The choice between them may depend on the desired level of water retention and the sensory characteristics of the final product.

Experimental Protocols

Accurate and reproducible data are the cornerstone of scientific comparison. The following are outlines of standard experimental protocols for determining the key solvent properties discussed in this guide.

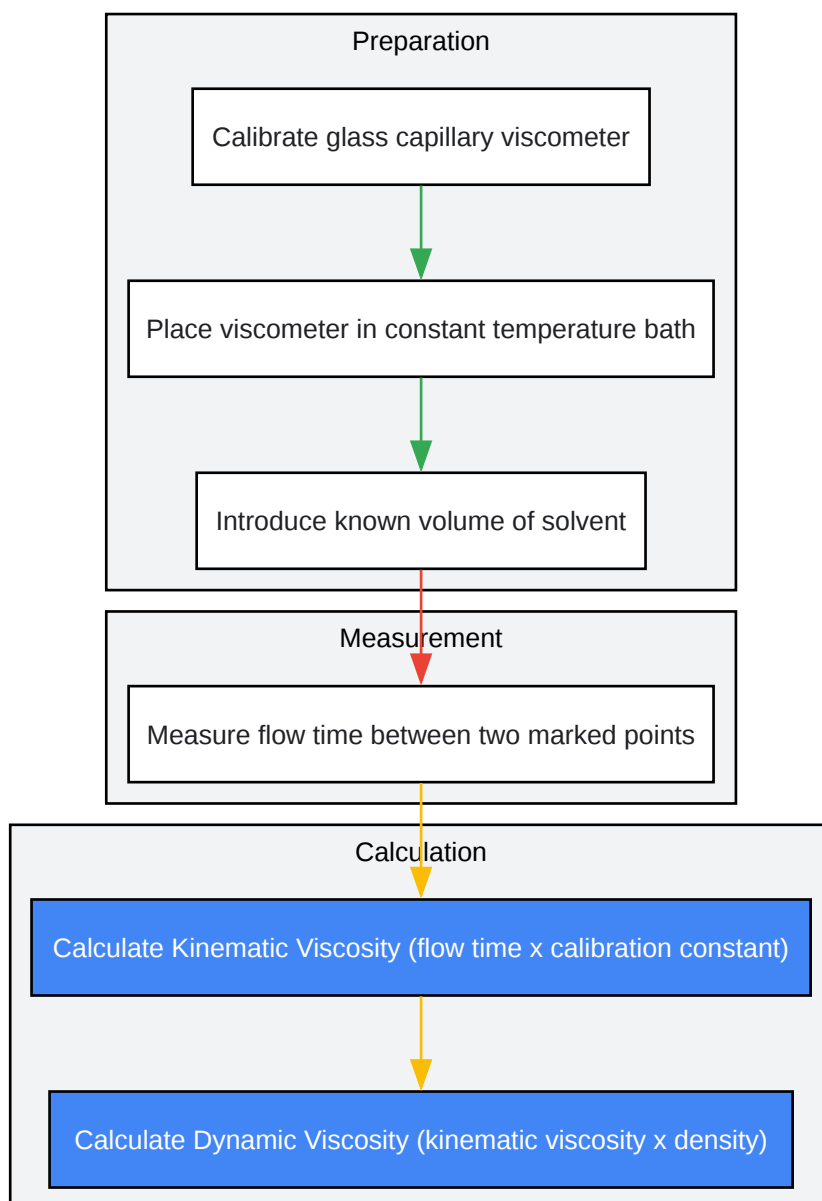
Determination of Viscosity

The viscosity of a liquid is a measure of its resistance to flow. A standard method for determining the kinematic viscosity of transparent and opaque liquids is ASTM D445.

Methodology:

- **Apparatus:** A calibrated glass capillary viscometer (e.g., Ubbelohde type) is placed in a constant temperature bath.
- **Procedure:** A known volume of the solvent is introduced into the viscometer. The time taken for the liquid to flow between two marked points under gravity is measured.
- **Calculation:** The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.

Experimental Workflow for Viscosity Determination



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Caption: Workflow for Determining Solvent Viscosity.

Determination of Density

Density is a fundamental physical property that is essential for many calculations in formulation science. The OECD Guideline 109 outlines several methods for determining the density of

liquids.

Methodology (Oscillating U-tube method):

- Apparatus: A digital density meter equipped with an oscillating U-tube.
- Procedure: The sample is introduced into the U-tube. The instrument measures the change in the oscillation frequency of the tube when filled with the sample compared to when it is empty.
- Calculation: The density is calculated automatically by the instrument based on the measured oscillation period and the instrument's calibration constants.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The OECD Guideline 103 describes several methods for its determination.

Methodology (Ebulliometer Method):

- Apparatus: An ebulliometer, which consists of a boiling flask, a condenser, and a temperature measuring device.
- Procedure: The liquid is heated in the flask. The temperature of the boiling liquid and its vapor are measured under controlled pressure. The boiling point is the temperature at which the liquid and vapor are in equilibrium.

Determination of Active Pharmaceutical Ingredient (API) Solubility

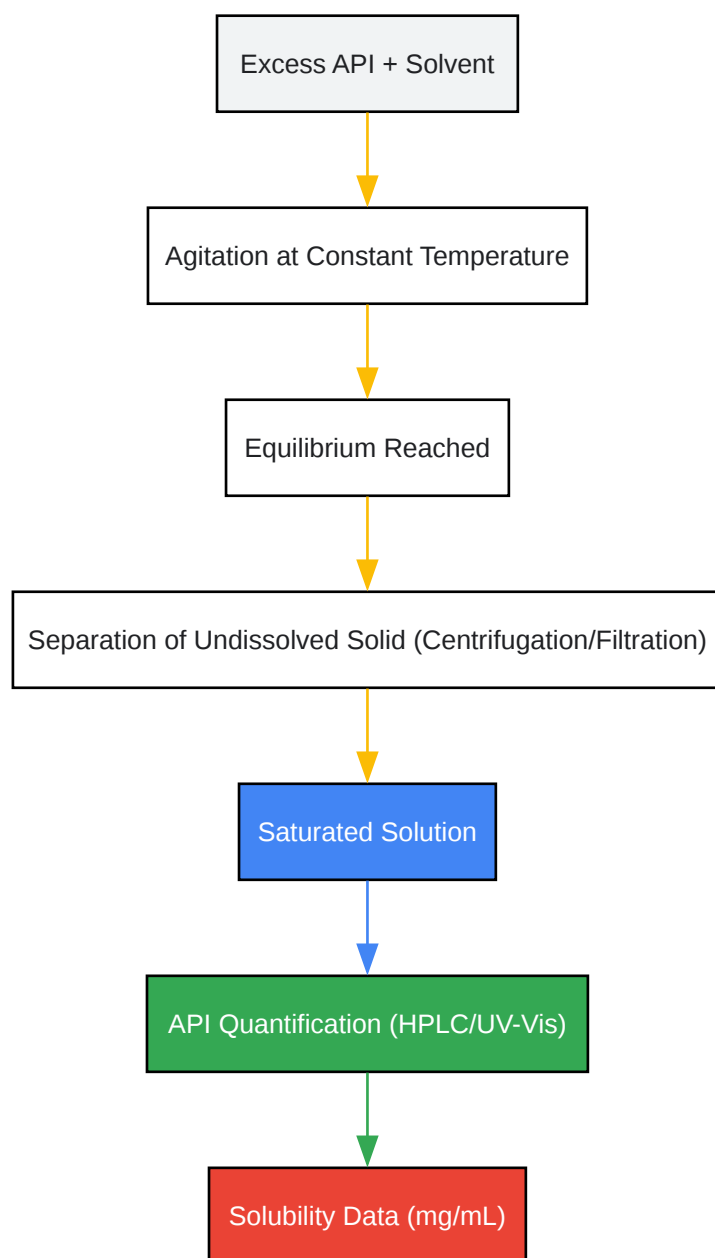
Determining the solubility of an API in a given solvent is crucial for developing liquid formulations. A common method is the saturation shake-flask method.

Methodology:

- Preparation: An excess amount of the solid API is added to a known volume of the solvent in a sealed container.

- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).
- **Separation:** The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.
- **Quantification:** The concentration of the API in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Logical Relationship for API Solubility Determination



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Caption: Process for Determining API Solubility.

Conclusion

Both **1,2,6-Hexanetriol** and Propylene Glycol are valuable solvents for the pharmaceutical and cosmetic industries, each with a distinct set of properties. Propylene glycol is a well-characterized, low-viscosity solvent with broad utility. **1,2,6-Hexanetriol**, with its significantly higher viscosity and excellent solvent capabilities for certain classes of compounds like

steroids, offers formulators an alternative for creating more viscous and potentially more stable formulations. The choice between these two solvents will ultimately depend on the specific requirements of the formulation, including the desired viscosity, the nature of the API, and the targeted sensory attributes. The data and protocols presented in this guide are intended to provide a solid foundation for making an informed decision.

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